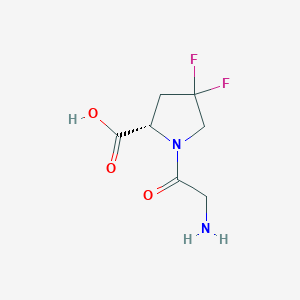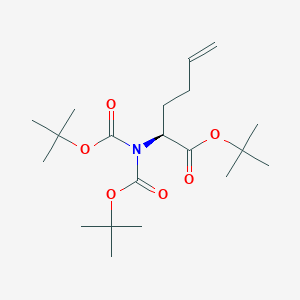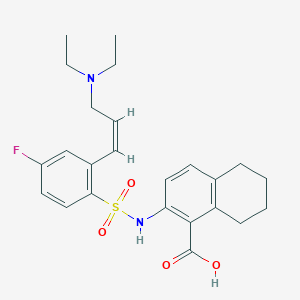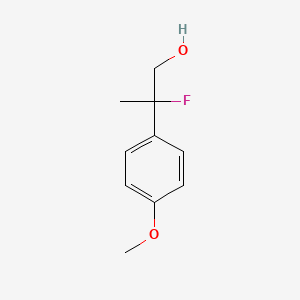![molecular formula C13H24N2O3 B15225708 tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-amino-6-oxaspiro[35]nonan-9-yl)carbamate is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
化学反応の分析
Types of Reactions
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the spirocyclic ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Amides, sulfonamides, or other substituted derivatives.
科学的研究の応用
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
作用機序
The mechanism of action of tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-7-yl)methylcarbamate: Similar structure but with a different substitution pattern on the spirocyclic ring.
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)methylcarbamate: Similar structure but with a different functional group on the spirocyclic ring.
Uniqueness
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an amino group and a carbamate functional group. This combination of features makes it a versatile compound for various synthetic and research applications .
特性
分子式 |
C13H24N2O3 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
tert-butyl N-(2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-4-5-17-8-13(10)6-9(14)7-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) |
InChIキー |
DFKZXLRSAZUFGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCOCC12CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)





![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)

![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)


![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
